trans-2-Hydrazinocyclohexanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

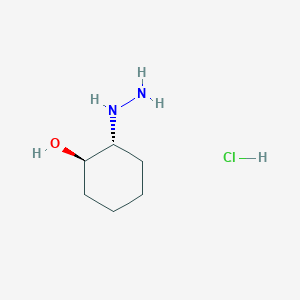

“trans-2-Hydrazinocyclohexanol hydrochloride” is a chemical compound with the CAS Number: 6611-66-1 . It has a molecular weight of 166.65 and its IUPAC name is (1R,2R)-2-hydrazinylcyclohexan-1-ol hydrochloride . It is a solid substance stored at room temperature .

Molecular Structure Analysis

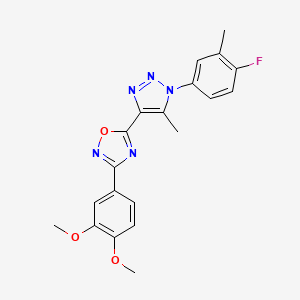

The molecular structure of “trans-2-Hydrazinocyclohexanol hydrochloride” is represented by the InChI code: 1S/C6H14N2O.ClH/c7-8-5-3-1-2-4-6(5)9;/h5-6,8-9H,1-4,7H2;1H/t5-,6-;/m1./s1 . It contains a total of 23 bonds, including 9 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 N hydrazine, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis

“trans-2-Hydrazinocyclohexanol hydrochloride” is a solid substance stored at room temperature . It has a molecular weight of 166.65 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Reaction with Thionyl Chloride

Research on trans-2-Acylaminocyclanols, including trans-2-Acetamidocyclohexanol, reveals its conversion to D,L-2-methyl-4,5-cis-cyclohexanooxazoline hydrochloride upon reaction with thionyl chloride. This transformation is significant for synthesizing cis-2-aminocyclohexanol derivatives, showcasing the precursor's versatility in organic synthesis and potential pharmaceutical applications (Bannard, Gibson, & Parkkari, 1971).

Oxidation Processes

The compound is involved in the oxidation processes to synthesize 2,2,5,5-tetrachloro-1,6-hexanedioic acid, indicating its importance in the preparation of industrially relevant chemicals. Starting from trans-1,2-cyclohexanediol, it undergoes quantitative conversion in a series of steps, showcasing the role of trans-2-Hydrazinocyclohexanol hydrochloride derivatives in complex chemical syntheses (Buyck et al., 2010).

Enzymatic Hydrolysis

The enzymatic hydrolysis of trans-3-bromo-1,2-epoxycyclohexane, yielding products including 2,3-epoxycyclohexanol, highlights the compound's relevance in understanding enzymatic reaction mechanisms. This research provides insight into the general base catalysis of enzymatic epoxide hydration, contributing to the fundamental understanding of enzyme action on cyclohexanol derivatives (Bellucci et al., 1981).

Catalytic Deactivation Studies

Studies on the liquid phase hydrodechlorination over supported Pd catalysts, utilizing cyclohexanone derivatives, shed light on catalyst deactivation mechanisms. Such research is crucial for optimizing industrial processes involving cyclohexanol derivatives, enhancing efficiency and sustainability (Yuan & Keane, 2003).

Propriétés

IUPAC Name |

(1R,2R)-2-hydrazinylcyclohexan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c7-8-5-3-1-2-4-6(5)9;/h5-6,8-9H,1-4,7H2;1H/t5-,6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPQZDZXPXYHRL-KGZKBUQUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-Hydrazinocyclohexanol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2834605.png)

![4-[(2-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2834606.png)

![(9Br)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2834607.png)

![8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2834608.png)

![6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2834618.png)